molecular formula C19H20BrNO3 B4009932 3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one

3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one

Cat. No.: B4009932
M. Wt: 390.3 g/mol
InChI Key: KBYBAHBQDVXJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one is a synthetic organic compound that features a brominated phenol group, a morpholine ring, and a phenylpropanone backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions:

    Formation of the Phenylpropanone Backbone: This can be synthesized via aldol condensation reactions involving benzaldehyde and acetone.

    Morpholine Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpropanone derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Investigated for potential antimicrobial, antifungal, or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The brominated phenol group could be involved in redox reactions, while the morpholine ring might interact with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one
  • 3-(5-Fluoro-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one

Uniqueness

The presence of the bromine atom in 3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions with biological targets.

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c20-15-6-7-18(22)17(12-15)16(14-4-2-1-3-5-14)13-19(23)21-8-10-24-11-9-21/h1-7,12,16,22H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYBAHBQDVXJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one
Reactant of Route 3
Reactant of Route 3
3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one
Reactant of Route 4
Reactant of Route 4
3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one
Reactant of Route 5
Reactant of Route 5
3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one
Reactant of Route 6
Reactant of Route 6
3-(5-Bromo-2-hydroxyphenyl)-1-(morpholin-4-yl)-3-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.